molecular formula C18H20F3N3O B11444008 4-(4-Methoxyphenyl)-2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyrimidine

4-(4-Methoxyphenyl)-2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B11444008
M. Wt: 351.4 g/mol
InChI Key: OGBKQNWQHYUHIZ-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyrimidine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with methoxyphenyl, methylpiperidinyl, and trifluoromethyl groups, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative under acidic or basic conditions.

    Substitution Reactions: The introduction of the methoxyphenyl, methylpiperidinyl, and trifluoromethyl groups is achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases or catalysts to facilitate the substitution process.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of appropriate solvents, reaction temperatures, and catalysts to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Strong bases (e.g., sodium hydride) or catalysts (e.g., palladium) to facilitate nucleophilic or electrophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(4-Methoxyphenyl)-2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyrimidine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenyl)-2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyridine
  • 4-(4-Methoxyphenyl)-2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)benzene

Uniqueness

4-(4-Methoxyphenyl)-2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyrimidine stands out due to its specific combination of functional groups and the pyrimidine core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C18H20F3N3O

Molecular Weight

351.4 g/mol

IUPAC Name

4-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C18H20F3N3O/c1-12-7-9-24(10-8-12)17-22-15(11-16(23-17)18(19,20)21)13-3-5-14(25-2)6-4-13/h3-6,11-12H,7-10H2,1-2H3

InChI Key

OGBKQNWQHYUHIZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)OC

Origin of Product

United States

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